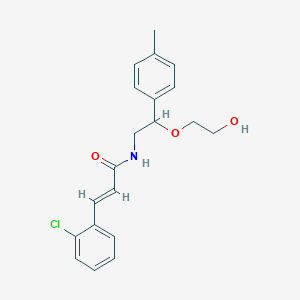
(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide, also known as TT-OH, is a chemical compound with potential applications in scientific research.
科学的研究の応用
Polymer Science and Materials Engineering
Compatibilization of Polymer Blends : Research by Martin et al. (2001) discusses the compatibilization of blends of polybutyleneterephthalate (PBT) with ethene-ethyl acrylate copolymer and ethene-methyl acrylate-glycidyl methacrylate terpolymer. This study highlights the role of acrylamide derivatives in facilitating interfacial reactions between polymer chains, leading to improved blend properties through the formation of graft copolymers and the crosslinking of rubber phases (Martin et al., 2001).
Thermoresponsive Polymers : Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers with improved solubility and thermoresponsive properties. These biocompatible polymers, akin to poly(ethylene glycol) (PEG), show potential for biomedical applications, illustrating the versatility of acrylamide derivatives in creating responsive materials (Chua et al., 2012).
Hydrogels for Enhanced Oil Recovery : Gou et al. (2015) developed acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate for enhanced oil recovery. These polymers exhibit excellent thickening properties, shear stability, and salt tolerance, underscoring the significance of acrylamide derivatives in engineering applications aimed at improving oil recovery efficiency (Gou et al., 2015).
Environmental Science
- Catalytic Hydrodechlorination : Lan et al. (2010) discussed the design of a microreactor of Pd nanoparticles immobilized on hollow microspheres for catalytic hydrodechlorination of chlorophenols in water. This research demonstrates the environmental applications of acrylamide derivatives in water treatment and pollution mitigation (Lan et al., 2010).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-15-6-8-17(9-7-15)19(25-13-12-23)14-22-20(24)11-10-16-4-2-3-5-18(16)21/h2-11,19,23H,12-14H2,1H3,(H,22,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDLFKCDNZWJM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
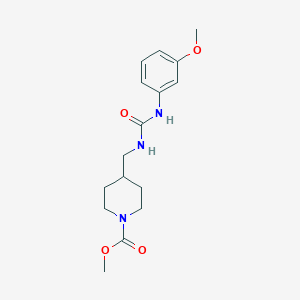
![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
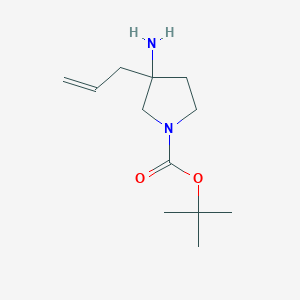

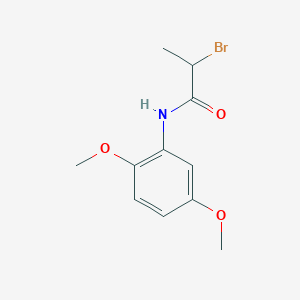
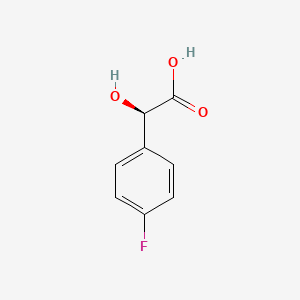
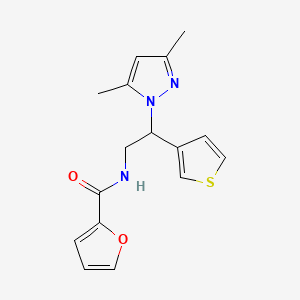
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
